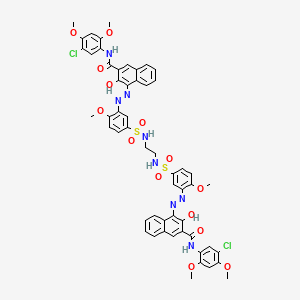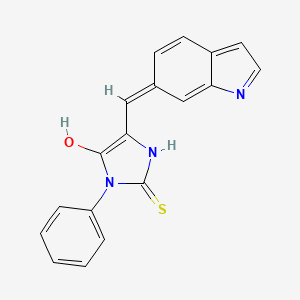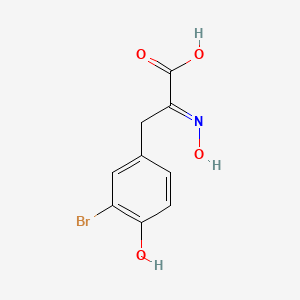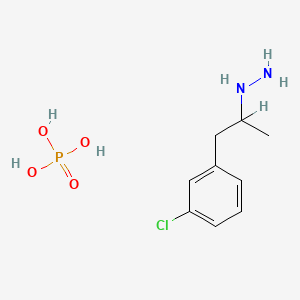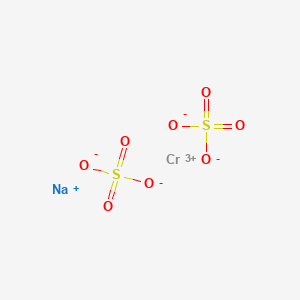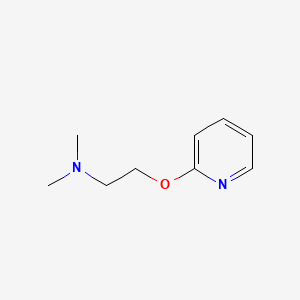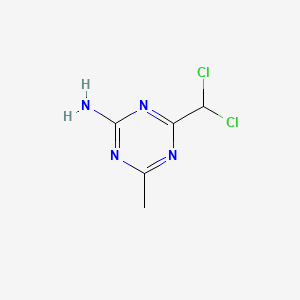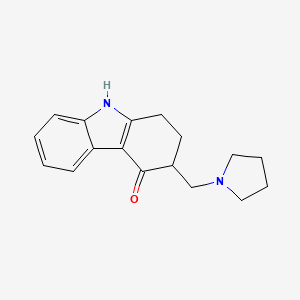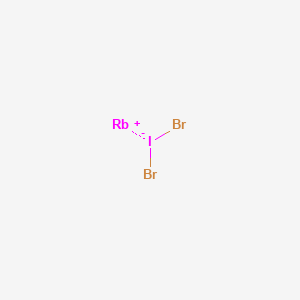
Rubidium bromoiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium dibromoiodate is a chemical compound composed of rubidium, bromine, and iodine. It is part of the family of alkali metal halides, which are known for their reactivity and diverse applications in various fields. Rubidium, being an alkali metal, is highly reactive and forms compounds with halogens such as bromine and iodine.
準備方法
Synthetic Routes and Reaction Conditions
Rubidium dibromoiodate can be synthesized through a reaction involving rubidium bromide and iodine. The reaction typically occurs in an aqueous solution where rubidium bromide reacts with iodine to form rubidium dibromoiodate. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of rubidium dibromoiodate involves the extraction of rubidium from minerals such as lepidolite and pollucite. The extracted rubidium is then reacted with bromine and iodine under controlled conditions to produce rubidium dibromoiodate. The process may involve steps such as solvent extraction, ion exchange, and precipitation to obtain the pure compound .
化学反応の分析
Types of Reactions
Rubidium dibromoiodate undergoes various types of chemical reactions, including:
Oxidation: Rubidium dibromoiodate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromine and iodine atoms in rubidium dibromoiodate can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of rubidium dibromoiodate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of rubidium dibromoiodate depend on the type of reaction. For example, oxidation reactions may produce rubidium bromate and iodate, while reduction reactions may yield rubidium bromide and iodide .
科学的研究の応用
Rubidium dibromoiodate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Rubidium compounds are used in biological research to study ion transport and cellular processes.
Medicine: Rubidium isotopes are used in medical imaging and diagnostics, particularly in positron emission tomography (PET) imaging.
Industry: Rubidium dibromoiodate is used in the production of specialty glass and ceramics, as well as in the development of advanced materials
作用機序
The mechanism of action of rubidium dibromoiodate involves its interaction with cellular components and molecular pathways. Rubidium ions mimic potassium ions and participate in the sodium-potassium ion exchange pumps present in cell membranes. This interaction affects cellular processes such as ion transport, membrane potential, and signal transduction .
類似化合物との比較
Rubidium dibromoiodate can be compared with other similar compounds such as:
Rubidium bromide: Similar in composition but lacks the iodine component.
Rubidium iodide: Similar in composition but lacks the bromine component.
Potassium dibromoiodate: Similar in structure but contains potassium instead of rubidium.
Rubidium dibromoiodate is unique due to the presence of both bromine and iodine, which imparts distinct chemical and physical properties compared to its counterparts .
特性
CAS番号 |
13595-97-6 |
|---|---|
分子式 |
Br2IRb |
分子量 |
372.18 g/mol |
InChI |
InChI=1S/Br2I.Rb/c1-3-2;/q-1;+1 |
InChIキー |
XZURMWWAXINIFV-UHFFFAOYSA-N |
正規SMILES |
Br[I-]Br.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


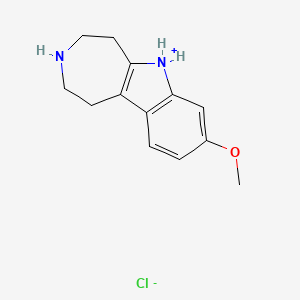
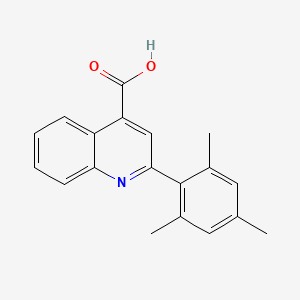
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

